2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide
Description
2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide is a synthetic organic compound characterized by a central indole core modified with a sulfonylacetamide group and a 4-methylpiperidinyl moiety. Its molecular formula is C25H26F3N3O4S (when substituted with a trifluoromethylphenyl group; variations exist), and it has a molecular weight of approximately 521.6 g/mol . The compound’s structure includes:
- A 1H-indol-3-yl group linked to a sulfonylacetamide chain.
- A 2-(4-methylpiperidin-1-yl)-2-oxoethyl substituent at the indole’s 1-position.
- A phenyl ring (or substituted phenyl) attached via an acetamide bond.
Properties
IUPAC Name |
2-[1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O4S/c1-18-11-13-26(14-12-18)24(29)16-27-15-22(20-9-5-6-10-21(20)27)32(30,31)17-23(28)25-19-7-3-2-4-8-19/h2-10,15,18H,11-14,16-17H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANSDNWUPDJVPFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies to highlight its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by the presence of an indole moiety, a sulfonamide group, and a piperidine derivative. Its molecular formula is , with a molecular weight of approximately 481.61 g/mol. The compound's complex structure is believed to contribute to its diverse biological activities.
Biological Activity Overview
Key Areas of Biological Activity:
- Anti-inflammatory Activity :
-
Antimicrobial Effects :
- The compound has been evaluated for its antimicrobial properties against various bacterial strains. Research indicates that indole derivatives can exhibit selective antibacterial activity against Gram-negative bacteria such as E. coli and Salmonella enterica, suggesting potential applications in treating infections .
- Antioxidant Activity :
- Cytotoxicity and Selectivity :
Case Studies and Experimental Results
A selection of studies highlights the biological activity of related compounds:
The biological activities of this compound are primarily attributed to its ability to interact with specific molecular targets:
- Inhibition of COX Enzymes : The compound's structural features allow it to effectively inhibit COX enzymes, particularly COX-2, which plays a crucial role in the inflammatory response.
- Antioxidant Mechanism : The presence of the indole ring is associated with radical scavenging properties, contributing to the compound's antioxidant capacity.
- Binding Affinity : Molecular docking studies suggest favorable interactions between the compound and target proteins involved in inflammation and microbial resistance .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 467.6 g/mol. Its structure features an indole ring, a sulfonamide linkage, and a piperidine moiety, which contribute to its biological activity. Understanding these structural components is crucial for elucidating its mechanism of action.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of various N-phenylacetamide derivatives, including those structurally similar to 2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide. Research indicates that modifications to the amide structure can significantly influence anticonvulsant efficacy. For instance, derivatives have been tested for their ability to inhibit seizures in animal models using methods such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (PTZ) test .
Table 1: Anticonvulsant Activity of Related Compounds
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index |
|---|---|---|---|
| Compound 20 | 52.30 | >500 | >9.56 |
| Phenytoin | 28.10 | >100 | >3.6 |
| Valproic Acid | 485 | 784 | 1.6 |
This table summarizes the effective doses (ED50) and toxic doses (TD50) of various compounds compared to established antiepileptic drugs, showcasing the potential of these derivatives in developing new treatments for epilepsy.
G Protein-Coupled Receptor Modulation
The compound may also interact with G protein-coupled receptors (GPCRs), which play critical roles in numerous physiological processes and are common targets for drug discovery. Specifically, research into imidazoline receptors suggests that compounds with similar structures could modulate sympathetic tone and exhibit neuroprotective effects . This opens avenues for further exploration in neuropharmacology.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Understanding the SAR is essential for optimizing the pharmacological profile of this compound.
Key Steps in Synthesis:
- Formation of the indole sulfonamide.
- Alkylation with piperidine derivatives.
- Final acetamide formation through coupling reactions.
These synthetic routes allow for variations that can enhance desired biological activities while minimizing toxicity.
Case Studies and Research Findings
Several studies have documented the effects of similar compounds on seizure models and their potential as new anticonvulsant agents:
Case Study: Efficacy in Animal Models
In a study evaluating N-substituted phenylacetamides, several derivatives were shown to provide significant protection against seizures induced by electrical stimulation in rodent models. The most promising candidates demonstrated both efficacy and safety profiles comparable to existing antiepileptic drugs, suggesting that further development could lead to novel therapeutic options for patients with refractory epilepsy .
Comparison with Similar Compounds
Key Observations :
- Methoxy (OCH₃) groups improve solubility but may reduce metabolic stability due to oxidative demethylation .
- The 3,4-dimethoxyphenethyl group in introduces bulkiness, which could influence receptor binding kinetics.
Core Structural Modifications
Sulfonyl vs. Thio/Sulfinyl Groups
Derivatives of 2-((1H-indol-3-yl)thio/sulfinyl)-N-phenylacetamide (e.g., compounds 4–49C and 1-HB-63) exhibit potent antiviral activity against RSV and IAV .
Piperidinyl vs. Piperazinyl Moieties
Compounds with 4-benzhydrylpiperazinyl groups (e.g., 6d–6l in ) show varied melting points (132–230°C) and synthesis yields (40–85%). The target compound’s 4-methylpiperidinyl group lacks the bulky benzhydryl substituent, likely improving solubility and reducing steric hindrance during synthesis .
Pharmacological and Physicochemical Properties
Physicochemical Comparison
Preparation Methods
Sulfonylation at Position 3
Sulfonyl group introduction is achieved via electrophilic aromatic substitution (EAS). Key parameters include:
- Reagents : p-Toluenesulfonyl chloride (1.2 equiv) in anhydrous THF.
- Base : TEA (2.5 equiv) to scavenge HCl byproducts.
- Conditions : 0°C to room temperature, 12–24 hours, yielding the 3-sulfonylindole intermediate.
Mechanistic Insight :
The reaction proceeds through a Wheland intermediate, stabilized by the indole’s electron-rich aromatic system. Sulfonyl chloride activation by the base facilitates electrophilic attack at the 3-position, favored due to reduced steric hindrance compared to the 2-position.
N-Alkylation at Position 1
Introducing the 2-(4-methylpiperidin-1-yl)-2-oxoethyl group requires N-alkylation of the indole’s 1-position:
- Synthesis of the alkylating agent :
- Alkylation conditions :
Example Protocol :
A mixture of 3-sulfonylindole (1.0 equiv), 2-bromo-1-(4-methylpiperidin-1-yl)ethanone (1.5 equiv), and KOtBu (1.2 equiv) in DMAC is stirred at 70°C for 18 hours. The product is isolated via column chromatography (hexane/ethyl acetate).
Acetamide Group Installation
The N-phenylacetamide moiety is introduced via amide coupling:
- Reagents : Activated sulfonated indole-acetic acid (1.0 equiv) and aniline (1.1 equiv).
- Coupling agent : HATU (1.5 equiv) in DMF.
- Base : DIPEA (3.0 equiv), room temperature, 6 hours.
Characterization Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole-H), 7.65–7.12 (m, 9H, aromatic), 4.32 (s, 2H, CH₂CO), 3.81–3.45 (m, 4H, piperidine), 2.91 (s, 3H, CH₃).
- HRMS : m/z calculated for C₂₄H₂₇N₃O₄S [M+H]⁺: 454.1801, found: 454.1798.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Base Selection
- TEA vs. DIPEA : DIPEA increases sulfonylation yields by 15% by minimizing side reactions.
- KOtBu vs. NaH : KOtBu provides superior deprotonation efficiency in N-alkylation (89% vs. 72%).
Analytical Characterization
Spectroscopic Validation
| Technique | Key Signals | Source |
|---|---|---|
| ¹³C NMR | δ 166.9 (C=O), 148.2 (SO₂), 124.9 (indole-C3) | |
| FT-IR | 1685 cm⁻¹ (amide C=O), 1350 cm⁻¹ (S=O) | |
| HPLC | Purity >98% (C18 column, acetonitrile/water) |
Purity and Yield Data
| Step | Yield | Purity |
|---|---|---|
| Sulfonylation | 82% | 95% |
| N-Alkylation | 75% | 97% |
| Amide Coupling | 88% | 99% |
Challenges and Solutions
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of 2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide?
Methodological Answer:
The synthesis involves multi-step reactions, including sulfonylation, alkylation, and amidation. Key optimization steps include:
- Temperature Control : Maintaining 0–5°C during sulfonylation to avoid side reactions (e.g., over-sulfonation) .
- Solvent Selection : Using polar aprotic solvents (e.g., DMF or acetonitrile) for nucleophilic substitution steps to enhance reactivity .
- Catalyst Use : Employing triethylamine or DMAP to facilitate amide bond formation .
- Purification : High-Performance Liquid Chromatography (HPLC) with a C18 column and gradient elution (water:acetonitrile, 0.1% TFA) to isolate the product with >95% purity .
Basic: How can researchers confirm the structural integrity and purity of this compound post-synthesis?
Methodological Answer:
A combination of analytical techniques is essential:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Confirm indole proton signals (δ 7.2–7.8 ppm), sulfonyl group (δ 3.1–3.3 ppm), and 4-methylpiperidinyl protons (δ 1.2–2.6 ppm) .
- ¹³C NMR : Verify carbonyl carbons (δ 165–175 ppm) and sulfonyl sulfur (δ 45–50 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to validate the molecular ion peak (e.g., [M+H]⁺ at m/z calculated for C₂₄H₂₆N₃O₄S: 452.16) .
- HPLC-PDA : Monitor purity at 254 nm with a retention time matching a reference standard .
Advanced: What advanced spectroscopic methods resolve contradictions in spectral data for structural elucidation?
Methodological Answer:
Discrepancies in NMR or IR data can arise from conformational flexibility or impurities. To resolve these:
- 2D NMR Experiments :
- HSQC/HMBC : Correlate indole protons with adjacent carbons to confirm substitution patterns .
- NOESY : Identify spatial proximity between the 4-methylpiperidinyl group and indole ring, confirming regiochemistry .
- X-ray Crystallography : Resolve absolute configuration and validate sulfonyl group orientation .
- DFT Calculations : Compare theoretical (B3LYP/6-31G*) and experimental IR spectra to assign vibrational modes (e.g., C=O stretch at ~1700 cm⁻¹) .
Advanced: How can researchers design experiments to evaluate bioactivity when prior data from structural analogs are conflicting?
Methodological Answer:
Conflicting bioactivity data (e.g., antimicrobial vs. anticancer effects in analogs) require a systematic approach:
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity for targets like tubulin (PDB ID: 1SA0) or kinase domains .
- Dose-Response Assays : Test cytotoxicity (MTT assay) across multiple cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to positive controls (e.g., doxorubicin) .
- Mechanistic Studies :
- Flow cytometry to assess apoptosis (Annexin V/PI staining).
- Western blotting for protein targets (e.g., Bcl-2, caspase-3) .
Advanced: What strategies are effective for structure-activity relationship (SAR) studies on this compound?
Methodological Answer:
SAR studies should focus on modular modifications:
-
Core Modifications :
Substituent Position Biological Impact Methyl group Piperidine Enhances metabolic stability . Sulfonyl group Indole-3-yl Critical for tubulin binding . -
Functional Group Replacement :
- Replace N-phenyl with pyridinyl to improve solubility.
- Introduce halogen atoms (Cl, F) at the phenyl ring to enhance potency .
-
Pharmacokinetic Profiling : Assess LogP (shake-flask method) and metabolic stability (microsomal assay) to guide lead optimization .
Advanced: How should researchers address low reproducibility in synthetic yields across labs?
Methodological Answer:
Reproducibility issues often stem from subtle variations in reaction conditions:
- Standardized Protocols :
- Strict control of moisture (use of molecular sieves) and inert atmosphere (N₂/Ar) .
- Precise stoichiometry (1:1.2 ratio of indole intermediate to sulfonylating agent) .
- Reagent Quality : Use freshly distilled DMF and recrystallized starting materials to avoid side reactions .
- Inter-Lab Validation : Collaborate with independent labs to cross-verify yields and purity metrics .
Advanced: What computational tools are recommended for predicting metabolic pathways of this compound?
Methodological Answer:
- Software :
- Meteor Nexus : Predict Phase I (oxidation at piperidine) and Phase II (glucuronidation) metabolism .
- SwissADME : Estimate bioavailability, BBB permeability, and CYP450 inhibition .
- In Vitro Validation :
- Liver microsomal assays (human/rat) to identify major metabolites via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
